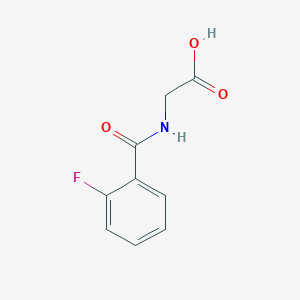

(2-Fluoro-benzoylamino)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of “(2-Fluoro-benzoylamino)-acetic acid” can be achieved from Glycine and 2-Fluorobenzoyl chloride . A study on “2′-Fluoro modified nucleic acids: Polymerase-directed synthesis” provides insights into the polymerase-directed synthesis of 2′-fluoro modified DNA, using commercially available 2′-fluoronucleoside triphosphates .Molecular Structure Analysis

The molecular structure of “(2-Fluoro-benzoylamino)-acetic acid” consists of nine carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms .科学的研究の応用

Synthesis and Chemical Applications

(2-Fluoro-benzoylamino)-acetic acid serves as an intermediate in the synthesis of complex molecules. An example of its utility can be seen in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This synthesis highlights the challenges and solutions in producing fluorinated intermediates, such as the need for safe handling of potentially explosive gases like methyl nitrite, and the quest for cost-effective, high-yield production methods (Qiu et al., 2009).

Biomedical Research

The role of acetic acid, a structurally related compound, in inducing cell death in yeasts offers insights into the molecular events involved in regulated cell death mechanisms. Such understanding is valuable for both biotechnological applications and biomedical research, illustrating the potential of related acids in studying cellular functions and stress responses (Chaves et al., 2021).

Environmental Impact and Degradation

The analysis of environmental pollutants and their degradation pathways is crucial for understanding the fate of chemical compounds, including those similar to (2-Fluoro-benzoylamino)-acetic acid. For instance, the study on the microbial degradation of polyfluoroalkyl chemicals emphasizes the environmental persistence and the need for effective degradation strategies for such compounds. It showcases the importance of identifying and understanding the biodegradation mechanisms that can mitigate the environmental impact of fluorochemicals (Liu & Mejia Avendaño, 2013).

Advanced Materials and Separation Technologies

Pervaporation separation techniques, relevant to the separation of acetic acid from water, underscore the significance of developing efficient membrane technologies for industrial applications. Such research not only provides a pathway for the recovery and recycling of acetic acid from industrial waste streams but also demonstrates the broader applicability of fluorinated compounds in enhancing membrane performance for separation processes (Aminabhavi & Toti, 2003).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(2-fluorobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLHHPDONGSZNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350437 |

Source

|

| Record name | (2-Fluoro-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

363-34-8 |

Source

|

| Record name | (2-Fluoro-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B1298085.png)